molecular formula C8H16N2O3 B8021722 (3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate

(3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate

Cat. No.: B8021722
M. Wt: 188.22 g/mol
InChI Key: TVTJWRDQBQQKIX-NKWVEPMBSA-N
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Description

(3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone followed by amination and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon or Raney nickel.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate
  • (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride

Uniqueness

(3R,4S)-rel-Ethyl 4-amino-3-hydroxypiperidine-1-carboxylate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-2-13-8(12)10-4-3-6(9)7(11)5-10/h6-7,11H,2-5,9H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTJWRDQBQQKIX-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C(C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CC[C@@H]([C@@H](C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84100-53-8
Record name Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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